Positional Isomer Differentiation: 6-CF₃ vs. 5-CF₃ and 3-CF₃ Substitution on the Pyridine Ring
The target compound (CAS 1858256-85-5) bears the trifluoromethyl group at the 6-position of the pyridine ring, distinguishing it from the 5-CF₃ isomer (CAS 874839-04-0) and the 3-CF₃ isomer (CAS 874839-24-4) . In SAR studies of trifluoromethylpyridine derivatives targeting TRPM8, the position of the CF₃ group directly determines whether the compound can occupy a hydrophobic sub-pocket formed by residues in the S1–S3 domain interface; the 6-position substitution places the CF₃ group in a distinct spatial orientation relative to the ether oxygen and sulfonamide pharmacophore compared to the 3- or 5-substituted analogs [1]. While direct head-to-head IC₅₀ data for all three isomers in the same assay is not publicly available, the class-level evidence demonstrates that CF₃ positional isomerism in 2-pyridyl-benzenesulfonamides produces differential target engagement.
| Evidence Dimension | Trifluoromethyl substitution position on pyridine ring |
|---|---|
| Target Compound Data | 6-CF₃ substitution (CAS 1858256-85-5); SMILES: NS(=O)(=O)C1=CC=C(OC2=NC(=CC=C2)C(F)(F)F)C=C1 |
| Comparator Or Baseline | 5-CF₃ isomer (CAS 874839-04-0); 3-CF₃ isomer (CAS 874839-24-4); SMILES of 5-CF₃: NS(=O)(=O)C1=CC=C(OC2=NC=C(C=C2)C(F)(F)F)C=C1 |
| Quantified Difference | Distinct substitution topology; electronic effect varies by position (σₘ vs. σₚ character of CF₃); experimental IC₅₀ differences reported for analogous 2-pyridyl-benzenesulfonamide TRPM8 antagonists show >10-fold potency shifts depending on pyridine substitution position. |
| Conditions | Structural comparison; SAR context from 2-pyridyl-benzenesulfonamide TRPM8 antagonist series (BindingDB ChEMBL3638696 patent family). |
Why This Matters
Positional isomer identity dictates pharmacophore geometry and target binding; procurement of the 6-CF₃ isomer ensures structural consistency for SAR exploration and reproducible biological evaluation.
- [1] BindingDB. CHEMBL3638696: Sulfonamide compounds having TRPM8 antagonistic activity. Patent Bioactivity Data, US8987445. View Source
